N-(4-ethynylpyridin-2-yl)acetamide
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Overview
Description
N-(4-ethynylpyridin-2-yl)acetamide: is an organic compound with the molecular formula C9H8N2O. It is a derivative of pyridine, featuring an ethynyl group at the 4-position and an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethynylpyridin-2-yl)acetamide typically involves the reaction of 4-ethynylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-ethynylpyridine+acetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethynylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated acetamide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(4-ethynylpyridin-2-yl)acetamide is used as a building block in organic synthesis. It can be employed in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases and is studied for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-ethynylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-ethynylphenyl)acetamide
- N-(4-ethynylpyridin-3-yl)acetamide
- N-(4-ethynylpyridin-2-yl)propionamide
Comparison: N-(4-ethynylpyridin-2-yl)acetamide is unique due to the specific positioning of the ethynyl and acetamide groups on the pyridine ring. This positioning influences its reactivity and interaction with biological targets. Compared to N-(4-ethynylphenyl)acetamide, the presence of the nitrogen atom in the pyridine ring can enhance its binding affinity to certain biological targets. Similarly, the position of the ethynyl group in this compound compared to N-(4-ethynylpyridin-3-yl)acetamide can result in different reactivity and biological activity .
Properties
IUPAC Name |
N-(4-ethynylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-8-4-5-10-9(6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVJGRCLHDJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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